molecular formula C9H18N4 B13196247 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13196247
M. Wt: 182.27 g/mol
InChI Key: XTWBDAADBPDJGN-UHFFFAOYSA-N
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Description

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both piperazine and tetrahydropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, base (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is unique due to its combined piperazine and tetrahydropyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions with various biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C9H18N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h10H,1-8H2,(H,11,12)

InChI Key

XTWBDAADBPDJGN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CN2CCNCC2

Origin of Product

United States

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